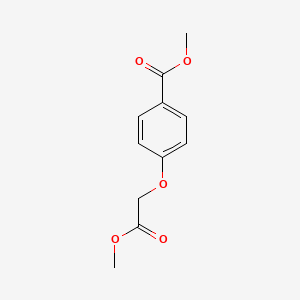

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry and Aromatic Ether Systems

The chemical identity of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is rooted in two fundamental classes of organic compounds: benzoate esters and aromatic ethers.

Benzoate Esters: This class of compounds is characterized by a carboxyl group attached to a benzene (B151609) ring, with the carboxyl hydrogen replaced by an alkyl or aryl group. organic-chemistry.org They are common motifs in natural products, pharmaceuticals, and polymers. researcher.liferesearchgate.net The synthesis of benzoate esters is typically achieved through the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst, or by reacting a benzoyl chloride with an alcohol. organic-chemistry.org Their reactivity is dominated by the ester group, which can undergo nucleophilic acyl substitution, such as hydrolysis back to the carboxylic acid and alcohol, or transesterification with a different alcohol. nih.govacs.org The aromatic ring itself can undergo electrophilic substitution, with the position of attack directed by the ester group.

Aromatic Ether Systems: Aromatic ethers feature an oxygen atom connected to an aromatic ring and an alkyl or aryl group. numberanalytics.comwikipedia.org This R-O-Ar linkage is known for its chemical stability, making it a common structural element in polymers and pharmaceuticals. numberanalytics.comnumberanalytics.com The premier method for synthesizing aromatic ethers is the Williamson ether synthesis, a reaction involving a phenoxide ion and an organohalide. francis-press.comwikipedia.org This SN2 reaction is highly efficient for primary alkyl halides. wikipedia.org Aromatic ethers are generally unreactive, though the ether bond can be cleaved under harsh conditions using strong acids like HBr or HI. The aromatic ring's reactivity towards electrophilic substitution is significantly influenced by the alkoxy group, which is an activating, ortho-, para-director.

This compound is a hybrid of these two systems. It contains a methyl benzoate core, to which a methoxycarbonylmethyl group (-CH₂COOCH₃) is attached via an ether linkage at the para-position. This structure implies that its synthesis would most logically involve the Williamson ether synthesis, starting from methyl 4-hydroxybenzoate (B8730719) and an appropriate haloacetate ester. wikipedia.orggordon.edu The molecule's reactivity is expected to be dictated by its two ester groups, which may exhibit different hydrolysis rates, and the potential for electrophilic substitution on the activated aromatic ring.

Rationale for Dedicated Academic Investigation of this compound

A focused academic investigation into this compound is justified by its potential as a versatile chemical intermediate and a precursor for novel materials.

Firstly, the molecule is a prime candidate for serving as a bifunctional monomer in polymerization reactions. The presence of two ester groups opens the possibility for creating polyesters with unique properties. For instance, selective hydrolysis or transesterification of one ester group could yield a polymerizable monomer, with the remaining ester available for post-polymerization modification. The rigid aromatic core combined with the flexible ether linkage could impart desirable thermal and mechanical properties to the resulting polymers. numberanalytics.com

Secondly, the compound serves as a valuable scaffold for the synthesis of more complex molecules . The aromatic ring can be further functionalized via electrophilic substitution, while the two ester groups can be selectively transformed into other functional groups like alcohols, amides, or carboxylic acids. This multi-handle nature makes it an attractive starting material for building libraries of compounds for drug discovery or for creating specialized chemical probes. numberanalytics.com

Thirdly, the molecule's structure is analogous to building blocks used in the synthesis of advanced materials and pharmaceuticals. numberanalytics.comgoogle.com The aryloxyacetic acid motif (after hydrolysis) is found in some herbicides and drugs, while substituted benzoates are key components in a vast array of pharmacologically active compounds. numberanalytics.com A thorough understanding of this specific molecule's synthesis and reactivity could, therefore, streamline the development of new products in these areas.

Below is a table summarizing the key physicochemical properties anticipated for this compound, based on data for structurally similar molecules.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₅ |

| Molecular Weight | 224.21 g/mol |

| IUPAC Name | This compound |

| Functional Groups | Aromatic Ring, Ether, 2x Ester |

| Physical State | Likely solid or high-boiling liquid |

Overview of Existing Research Gaps and Opportunities

Despite its potential, this compound remains an understudied compound in the chemical literature. This presents several significant research gaps that also represent opportunities for new avenues of investigation.

Optimized Synthesis and Characterization: While its synthesis via Williamson etherification seems straightforward, detailed studies on optimizing reaction conditions (base, solvent, temperature), maximizing yield, and ensuring high purity are lacking. A comprehensive characterization using modern spectroscopic (NMR, IR, Mass Spec) and crystallographic techniques would provide a foundational dataset for all future work. A study on a similar compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, highlights the value of such detailed structural analysis. researchgate.net

Selective Reactivity Studies: A key unanswered question is the differential reactivity of the two ester groups—the aromatic methyl ester versus the aliphatic methyl ester. A systematic investigation into the selective hydrolysis, amidation, or reduction of one ester in the presence of the other would be highly valuable for synthetic applications. Understanding the kinetic and thermodynamic parameters governing this selectivity is a significant research opportunity. nih.gov

Polymer Chemistry Exploration: There is a clear opportunity to explore the use of this compound as a monomer. Research is needed to synthesize polymers from this molecule, perhaps via transesterification polymerization, and to characterize the resulting materials' properties, such as thermal stability, crystallinity, and mechanical strength.

Derivatization and Application: The potential of this molecule as a scaffold has not been explored. A research program focused on derivatizing the aromatic ring or modifying the ester groups to create novel compounds for biological screening or materials science applications is a wide-open field. For example, studies on other functionalized benzoate esters have revealed interesting antioxidant or antibacterial properties. researchgate.net

Scope and Objectives for Future Research Trajectories

Building on the identified research gaps, future research on this compound should be structured around several key objectives.

Objective 1: Definitive Synthesis and Physicochemical Profiling.

To develop and optimize a high-yield, scalable synthesis of this compound from readily available starting materials like methyl 4-hydroxybenzoate and methyl chloroacetate (B1199739).

To perform a complete spectroscopic and structural characterization of the purified compound, including single-crystal X-ray diffraction if possible.

A plausible synthetic route is outlined in the table below:

| Step | Reactants | Reagents & Conditions | Product |

| 1 | Methyl 4-hydroxybenzoate, Methyl chloroacetate | 1. Base (e.g., K₂CO₃, NaH) 2. Solvent (e.g., Acetone (B3395972), DMF) 3. Heat | This compound |

Objective 2: Investigation of Selective Chemical Transformations.

To systematically study the kinetics of the hydrolysis of the two distinct ester groups under both acidic and basic conditions to determine if selective cleavage is feasible.

To explore the selective reduction and amidation of the ester functionalities using a variety of modern reagents and catalytic systems.

Objective 3: Evaluation as a Monomer for Advanced Polymers.

To synthesize novel polyesters or polyamides derived from this molecule after appropriate functional group manipulation.

To characterize the thermal, mechanical, and optical properties of these new polymers to assess their potential for high-performance applications.

Objective 4: Synthesis of Novel Derivatives for Biological and Materials Applications.

To use the compound as a platform to create a library of new molecules through reactions such as nitration, halogenation, or acylation of the aromatic ring.

To screen these novel derivatives for potential applications, drawing inspiration from the use of similar structures in pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnih.gov

By pursuing these research trajectories, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for organic synthesis and material innovation.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-(2-methoxy-2-oxoethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-10(12)7-16-9-5-3-8(4-6-9)11(13)15-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKLWCHCJYAQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358320 | |

| Record name | methyl 4-(2-methoxy-2-oxoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35005-30-2 | |

| Record name | methyl 4-(2-methoxy-2-oxoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 2 Methoxy 2 Oxoethoxy Benzoate

Esterification Pathways for the Benzoate (B1203000) Ester Moiety

The formation of the methyl benzoate core of the target molecule is a critical step that can be achieved through several classic esterification reactions. These methods typically involve the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Direct Esterification with Carboxylic Acids

Direct esterification, often referred to as Fischer-Speier esterification, is a fundamental method for producing esters. In the context of synthesizing Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, this would involve the reaction of 4-(2-methoxy-2-oxoethoxy)benzoic acid with methanol (B129727). The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by removing the water formed during the reaction, often through azeotropic distillation. tcu.edu

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. youtube.com

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-(2-methoxy-2-oxoethoxy)benzoic acid | Methanol | Sulfuric Acid | Methanol | Reflux | 4-8 | >90 (typical) |

| 4-(2-methoxy-2-oxoethoxy)benzoic acid | Methanol | p-Toluenesulfonic Acid | Toluene | Reflux | 6-12 | >90 (typical) |

| 4-(2-methoxy-2-oxoethoxy)benzoic acid | Methanol | Solid Acid Catalyst (e.g., Zr/Ti) | Methanol | Reflux | 5-10 | High (variable) mdpi.com |

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be employed to synthesize this compound by reacting a different ester of 4-(2-methoxy-2-oxoethoxy)benzoic acid (e.g., an ethyl or benzyl (B1604629) ester) with methanol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to direct esterification. masterorganicchemistry.com In contrast, base-catalyzed transesterification, which is typically faster, involves the nucleophilic attack of a methoxide (B1231860) ion on the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate which then collapses, expelling the original alkoxide and forming the desired methyl ester. masterorganicchemistry.com To favor the product, a large excess of methanol is generally used. masterorganicchemistry.com

| Starting Ester | Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethyl 4-(2-methoxy-2-oxoethoxy)benzoate | Methanol | Sodium Methoxide | Methanol | Reflux | 1-3 | High |

| Benzyl 4-(2-methoxy-2-oxoethoxy)benzoate | Methanol | Sulfuric Acid | Methanol | Reflux | 4-8 | High |

Acylation of Phenols with Benzoic Acid Derivatives

An alternative strategy involves the acylation of a pre-formed phenol (B47542). In this approach, a suitably protected derivative of 4-(2-methoxy-2-oxoethoxy)phenol would be acylated using a benzoic acid derivative. However, this route is generally less direct for the synthesis of the target compound. A more relevant application of acylation in this context is the synthesis of the starting material, methyl 4-hydroxybenzoate (B8730719), which can be achieved by the acylation of phenol followed by esterification. The direct acylation of a phenol with a benzoic acid derivative is also a viable method for forming benzoate esters.

Ethereal Linkage Formation Strategies (2-methoxy-2-oxoethoxy group)

The formation of the ether bond is another key transformation in the synthesis of this compound. This is typically achieved by reacting a phenol with an appropriate electrophile.

Williamson Ether Synthesis Variants with Alkyl Halides

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of the target molecule, this involves the reaction of methyl 4-hydroxybenzoate with an alkyl halide, such as methyl chloroacetate (B1199739) or methyl bromoacetate (B1195939). The reaction is carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then displaces the halide from the alkyl halide in an SN2 reaction to form the ether linkage. miracosta.edu

The choice of base and solvent is crucial for the success of this reaction. Common bases include potassium carbonate, sodium hydroxide (B78521), and potassium hydroxide. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often used to facilitate the SN2 reaction.

A synthesis of the closely related compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, has been reported using a similar methodology. In this synthesis, methyl 4-hydroxy-3,5-dimethoxybenzoate was reacted with ethyl bromoacetate in the presence of potassium carbonate in acetone at 70 °C for 24 hours. A similar reaction has been reported for the synthesis of 2-(2-methoxy-4-vinylphenoxy)acetate from 2-methoxy-4-vinylphenol (B128420) and methyl bromoacetate. mdpi.com

| Phenol | Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl 4-hydroxybenzoate | Methyl bromoacetate | Potassium Carbonate | Acetone | Reflux | 6-12 | High |

| Methyl 4-hydroxybenzoate | Methyl chloroacetate | Sodium Hydroxide | DMF | 80-100 | 4-8 | Good |

| p-Cresol | Chloroacetic acid | Potassium Hydroxide | Water | Reflux | 1-2 | High miracosta.edu |

Mitsunobu Reaction Applications

The Mitsunobu reaction provides a powerful and mild method for forming ethers from alcohols and phenols with inversion of stereochemistry at the alcohol carbon. For the synthesis of this compound, this would involve the reaction of methyl 4-hydroxybenzoate with methyl glycolate (B3277807) in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The reaction mechanism is complex but generally involves the formation of a phosphonium (B103445) salt from the phosphine and the azodicarboxylate. The alcohol then adds to this species, and subsequent deprotonation of the phenol by the resulting betaine (B1666868) forms a phenoxide ion. This phenoxide then acts as a nucleophile, displacing the activated alcohol in an SN2 fashion to form the desired ether. The reaction is known for its high yields and tolerance of a wide range of functional groups.

| Phenol | Alcohol | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl 4-hydroxybenzoate | Methyl glycolate | PPh3, DEAD | THF | 0 to RT | 2-6 | Good (typical) |

| Methyl 4-hydroxybenzoate | Methyl glycolate | PPh3, DIAD | Toluene | 0 to RT | 2-6 | Good (typical) |

Metal-Catalyzed Etherification Reactions

The primary route to synthesizing this compound is through a variation of the Williamson ether synthesis, a classic method that involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In this specific synthesis, the sodium or potassium salt of Methyl 4-hydroxybenzoate (a phenoxide) acts as the nucleophile, attacking the electrophilic carbon in Methyl bromoacetate.

While not a transition-metal catalyzed reaction in the modern sense (like a Buchwald-Hartwig etherification), the involvement of an alkali metal salt (e.g., from sodium hydride, potassium carbonate) is crucial for the deprotonation of the phenol, making the metal ion an essential component of the reaction mechanism. masterorganicchemistry.comnumberanalytics.com

A notable variation that employs a metal reagent more directly is the use of silver oxide (Ag₂O). libretexts.org This method provides milder reaction conditions because it does not require the pre-formation of the alkoxide with a strong base. The silver oxide facilitates the etherification, which can be particularly useful for sensitive substrates. libretexts.org The reaction proceeds via an Sₙ2 mechanism, where the oxygen of the hydroxyl group, coordinated to the silver, attacks the alkyl halide. masterorganicchemistry.comlibretexts.org

Convergent and Divergent Synthetic Routes

The synthesis of this compound is most commonly achieved through a convergent synthesis approach. This strategy involves preparing different fragments of the molecule separately and then joining them together in the final steps.

Convergent Route:

Fragment A: Methyl 4-hydroxybenzoate

Fragment B: Methyl bromoacetate

A hypothetical divergent synthesis could be envisioned, starting from a common intermediate that is modified to create a library of related compounds. For instance, one could start with 4-(2-methoxy-2-oxoethoxy)benzoic acid. This central molecule could then undergo various esterification reactions at the carboxylic acid group to produce this compound and a range of other alkyl esters, all diverging from a single precursor.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound, primarily by favoring the desired O-alkylation over potential side reactions. numberanalytics.com

Solvent Selection and Polarity Effects

The choice of solvent is paramount in Sₙ2 reactions like the Williamson ether synthesis. Polar aprotic solvents are generally preferred because they can solvate the metal cation without strongly solvating the nucleophilic alkoxide anion, thus enhancing its reactivity. numberanalytics.com Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are effective for this purpose.

Table 1: Illustrative Effect of Solvent on Etherification Yield

| Solvent | Solvent Type | Expected Relative Yield (%) |

|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | High |

| Acetone | Polar Aprotic | Moderate-High |

| Acetonitrile (B52724) | Polar Aprotic | Moderate-High |

| Ethanol | Polar Protic | Low |

Catalytic Systems and Loading Studies

In the context of the standard Williamson synthesis, the "catalyst" is the base used for deprotonation. Strong bases like sodium hydride (NaH) ensure complete and rapid formation of the phenoxide. Weaker bases like potassium carbonate (K₂CO₃) are also effective and are often preferred due to their lower cost and easier handling. The base is used in stoichiometric or slight excess to drive the reaction to completion.

For metal-mediated variants, such as the silver oxide method, the loading of the metal reagent is stoichiometric. Research into true catalytic systems using transition metals for this specific transformation is not widely reported, but related etherifications often utilize copper or palladium catalysts.

Temperature, Pressure, and Reaction Time Dependencies

Temperature plays a significant role in the reaction rate. Increasing the temperature generally accelerates the reaction, but excessive heat can promote side reactions, such as elimination or decomposition. numberanalytics.com For the synthesis of this compound, reactions are often run at moderately elevated temperatures (e.g., 60-80 °C) to ensure a reasonable reaction time without significant degradation.

Reaction time is optimized to ensure the consumption of the starting materials, which is typically monitored by techniques like thin-layer chromatography (TLC). Pressure is not usually a critical variable for this synthesis in laboratory settings and is typically conducted at atmospheric pressure. numberanalytics.com

Table 2: Illustrative Effect of Temperature on Reaction Time

| Temperature (°C) | Expected Relative Reaction Time | Potential for Side Reactions |

|---|---|---|

| 25 (Room Temp) | Very Long | Low |

| 60 | Moderate | Low-Moderate |

| 100 | Short | Increased |

Development of Novel Synthetic Approaches

While the Williamson ether synthesis remains a robust and widely used method, research into greener and more efficient chemical transformations continues. Potential novel approaches for the synthesis of this compound could include:

Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst would allow the reaction to be run in a two-phase system (e.g., aqueous/organic), which can simplify workup and reduce the need for anhydrous polar aprotic solvents.

Flow Chemistry: Performing the synthesis in a continuous flow reactor could offer improved control over reaction parameters like temperature and mixing, potentially leading to higher yields and purity with reduced reaction times.

Enzymatic Synthesis: Biocatalytic methods, while not yet reported for this specific molecule, represent a frontier in green chemistry that could offer high selectivity under mild conditions.

These alternative methodologies aim to address some of the limitations of traditional batch synthesis, such as solvent waste and energy consumption.

Chemical Transformations and Reactivity of Methyl 4 2 Methoxy 2 Oxoethoxy Benzoate

Hydrolysis and Saponification of Ester Groups

Hydrolysis of the ester groups in Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is a fundamental reaction that can be achieved under acidic, basic, or enzymatic conditions, leading to the cleavage of one or both ester bonds.

In the presence of a strong acid and water, both ester groups can undergo hydrolysis. The reaction mechanism is a reversible process known as Fischer esterification in reverse. The general mechanism proceeds through the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol).

Elimination of Methanol (B129727): The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated to yield the final product and regenerate the acid catalyst.

This process can occur at both the aromatic methyl ester and the aliphatic methyl ester. The relative rates of hydrolysis would depend on steric and electronic factors, though typically both esters can be hydrolyzed to the corresponding dicarboxylic acid, 4-(carboxymethoxy)benzoic acid, under forcing conditions (e.g., high temperature).

Base-mediated hydrolysis, or saponification, is an irreversible process that converts the esters into carboxylate salts. youtube.com The reaction is typically carried out using a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution. The mechanism involves:

Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a negatively charged tetrahedral intermediate.

Elimination of the Alkoxide: The intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is expelled as a leaving group.

Acid-Base Reaction: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final, irreversible step drives the reaction to completion. youtube.com

Following the reaction, acidification is required to protonate the carboxylate salt and isolate the final carboxylic acid product. youtube.com Similar to acid hydrolysis, saponification of this compound with sufficient base will lead to the formation of the disodium (B8443419) salt of 4-(carboxymethoxy)benzoic acid.

Table 1: Comparison of Hydrolysis and Saponification Conditions for Esters

| Feature | Acid-Catalyzed Hydrolysis | Base-Mediated Saponification |

| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |

| Stoichiometry | Catalytic amount | Stoichiometric amount |

| Reversibility | Reversible | Irreversible |

| Initial Product | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol |

| Work-up | Simple removal of solvent/catalyst | Acidification required to obtain the carboxylic acid |

Enzymatic hydrolysis offers a mild and often highly selective alternative to chemical methods. Hydrolases, such as esterases and lipases, are capable of cleaving ester bonds under physiological conditions. nih.govjst.go.jp These enzymes are widely distributed in nature and play a crucial role in metabolism. nih.gov

The key advantages of enzymatic biotransformations include:

High Selectivity (Chemoselectivity): An enzyme may selectively hydrolyze one of the two ester groups in this compound, depending on the enzyme's active site and the substrate's structure. For instance, some enzymes show a preference for aliphatic over aromatic esters, or vice versa.

Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near neutral pH and room temperature, which helps to prevent the degradation of sensitive molecules.

Stereoselectivity: For chiral esters, enzymes can often distinguish between enantiomers, leading to stereospecific hydrolysis.

Carboxylesterases, for example, are a class of enzymes known to hydrolyze a wide variety of ester-containing compounds. nih.gov The enzymatic hydrolysis of this compound could potentially yield one of two mono-acid products or the final di-acid, depending on the enzyme used and the reaction conditions.

Transesterification Reactions with Diverse Alcohols

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this reaction can be used to replace the methyl groups with other alkyl or aryl groups. The reaction is typically catalyzed by either an acid or a base.

In an acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. In base-catalyzed transesterification, an alkoxide (RO⁻), generated from the new alcohol, acts as the nucleophile.

This reaction is an equilibrium process. To drive the reaction toward the desired product, the reactant alcohol is often used in large excess, or the methanol by-product is removed from the reaction mixture as it forms. Various catalysts can be employed, with titanates being particularly effective for this transformation. researchgate.net For example, reacting this compound with excess benzyl (B1604629) alcohol in the presence of a suitable catalyst could yield Dibenzyl 4-(2-benzyloxy-2-oxoethoxy)benzoate.

Modifications and Functional Group Interconversions of the Methyl Ester

The ester groups are key reactive sites for functional group interconversions. One of the most common transformations is their reduction to alcohols.

The reduction of the ester groups in this compound to primary alcohols is a valuable synthetic transformation. The choice of reducing agent determines the outcome and selectivity of the reaction.

Strong Reducing Agents: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will readily reduce both ester functionalities. The reaction would yield 4-(2-hydroxyethoxy)benzyl alcohol and methanol. The work-up for LiAlH₄ reactions requires careful quenching of the reactive reagent.

Milder Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce esters under standard conditions (room temperature in methanol or ethanol). ias.ac.in However, its reactivity can be enhanced to achieve ester reduction. Methods include:

Heating: Refluxing NaBH₄ with the ester in solvents like a tetrahydrofuran (B95107) (THF)/methanol mixture can facilitate the reduction of aromatic esters. ias.ac.inresearchgate.net

Lewis Acid Additives: The addition of Lewis acids such as lithium chloride (LiCl) or zinc chloride (ZnCl₂) can activate the ester carbonyl, allowing for reduction by NaBH₄. reddit.com

The use of modified borohydride systems may offer a degree of selectivity. Given the different electronic environments of the two ester groups (one aromatic, one aliphatic), it might be possible to achieve selective reduction of one ester over the other by carefully choosing the reducing agent and reaction conditions. For instance, the aromatic ester might be more susceptible to reduction under certain modified NaBH₄ conditions. ias.ac.in

Table 2: Reducing Agents for the Conversion of Esters to Alcohols

| Reducing Agent | Typical Solvent | Conditions | Reactivity with Esters | Potential Product from Target Molecule |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 0 °C to reflux | High (Reduces both esters) | 4-(2-hydroxyethoxy)benzyl alcohol |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Low (Generally unreactive) | No reaction |

| Sodium Borohydride (NaBH₄) / Methanol | THF | Reflux | Moderate (Reduces aromatic esters) | Potentially selective reduction |

| Sodium Borohydride (NaBH₄) / LiCl | THF, Ethanol | Reflux | Moderate to High | Reduction of one or both esters |

Amidation Reactions

The ester functional groups in this compound are susceptible to nucleophilic attack by amines, leading to the formation of amides. This transformation, known as amidation, can theoretically occur at either the methyl benzoate (B1203000) ester or the methoxyethoxy ester. The reactivity of each site depends on steric hindrance and the electronic properties of the respective carbonyl groups.

Direct amidation of esters with amines can be catalyzed by various systems to achieve high yields under solvent-free conditions. researchgate.net For instance, catalysts like Nb₂O₅ have demonstrated high activity in the amidation of methyl benzoate with amines. researchgate.net While specific studies on this compound are not extensively detailed in the provided results, the general principles of ester amidation are well-established. The reaction typically involves heating the ester with an amine, sometimes in the presence of a catalyst, to replace the alkoxy group with an amino group. The synthesis of N-substituted benzamide (B126) derivatives is a common objective in medicinal chemistry for developing new therapeutic agents. nih.govdovepress.com

The general reaction scheme for the amidation of the benzoate ester is as follows:

this compound + R-NH₂ → N-R-4-(2-methoxy-2-oxoethoxy)benzamide + Methanol

The successful synthesis of various N-substituted benzamides from methyl esters highlights the feasibility of this transformation. researchgate.netnih.gov

Electrophilic Aromatic Substitution Reactions on the Benzoate Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating ether oxygen, while being deactivated by the electron-withdrawing methyl ester group. The ether group is an ortho-, para-director, and the ester group is a meta-director. The interplay of these two substituents governs the regioselectivity of EAS reactions.

Halogenation, such as bromination, introduces a halogen atom onto the aromatic ring. For compounds similar to this compound, bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. google.com Given the directing effects of the substituents, the bromine atom would be expected to add to the positions ortho to the activating ether group.

Table 1: Potential Halogenation Reaction

| Reactant | Reagent | Product |

|---|

Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. rsc.orgumkc.edu The ester group deactivates the ring and directs incoming electrophiles to the meta position. rsc.org Conversely, the ether group activates the ring and directs to the ortho and para positions. In this case, the position meta to the ester and ortho to the ether (the 3-position) is the most likely site of nitration.

The general procedure involves the slow addition of the nitrating mixture to the cooled substrate, followed by quenching in ice water to precipitate the product. mnstate.eduyoutube.com

Table 2: Typical Nitration Conditions for Benzoate Esters

| Substrate | Reagents | Temperature | Product |

|---|

Applying this to the target molecule, the expected major product would be Methyl 3-nitro-4-(2-methoxy-2-oxoethoxy)benzoate.

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. masterorganicchemistry.com

Friedel-Crafts Acylation involves an acyl halide and a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group. khanacademy.orglibretexts.org The reaction typically shows high regioselectivity, often favoring the para position to avoid steric hindrance. chemguide.co.uk For the title compound, acylation would likely occur at the position ortho to the activating ether group and meta to the deactivating ester group.

Friedel-Crafts Alkylation introduces an alkyl group using an alkyl halide and a Lewis acid. libretexts.org However, this reaction is prone to issues like polyalkylation and carbocation rearrangements. youtube.com

The presence of the deactivating ester group can hinder Friedel-Crafts reactions, often requiring forcing conditions. The reaction would likely be directed to the 3-position of the benzoate ring.

Transformations Involving the Methoxyethoxy Ether Linkage

The ether linkage in this compound can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. masterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.org

The cleavage can occur at either the aryl-oxygen bond or the alkyl-oxygen bond. Cleavage of aryl alkyl ethers almost exclusively yields a phenol (B47542) and an alkyl halide, as the sp²-hybridized aromatic carbon is resistant to nucleophilic attack. libretexts.org

Therefore, treatment of this compound with a strong acid like HI would be expected to cleave the ether bond to yield Methyl 4-hydroxybenzoate (B8730719) and a halogenated ethoxyacetate derivative.

Table 3: Predicted Ether Cleavage Products

| Reactant | Reagent | Main Products |

|---|

It is also important to note that the ester groups themselves can undergo hydrolysis to the corresponding carboxylic acids under acidic or basic conditions with heating. chemspider.com Selective cleavage of the ether without affecting the esters would require careful selection of reagents and reaction conditions.

Functionalization of the Terminal Methoxy Group

The structure of this compound features two distinct methyl ester functionalities. The terminal methoxy group, part of the acetate (B1210297) moiety, can be selectively functionalized, most commonly through hydrolysis (saponification).

Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid. In the case of this compound, the terminal methyl ester is more susceptible to nucleophilic attack than the aromatic methyl ester due to reduced steric hindrance and the electronic influence of the benzene ring on the other ester.

The reaction typically proceeds by heating the compound with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. This process cleaves the terminal methyl ester to yield methanol and the corresponding carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate, yielding the carboxylic acid derivative, 4-(carboxymethoxy)benzoic acid methyl ester.

Table 1: Representative Conditions for Saponification of Benzoate Esters

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| Methyl Benzoate Derivative | NaOH or KOH in Water/Methanol | Reflux (Heating) | Corresponding Carboxylic Acid (after acidification) |

This selective hydrolysis is a valuable transformation, as it unmasks a carboxylic acid group that can be used for further synthetic modifications, such as amidation or conversion to other esters, without disturbing the methyl benzoate portion of the molecule.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. However, the aromatic ring of this compound is not inherently reactive enough to participate in these reactions. It must first be functionalized with a suitable leaving group, typically a halogen, to serve as an electrophilic partner in the catalytic cycle.

To activate the benzene ring for palladium-catalyzed coupling reactions, a halogen atom (bromine or iodine) must be introduced. This is achieved through electrophilic aromatic substitution. The regioselectivity of this halogenation is dictated by the directing effects of the existing substituents on the ring: the methyl ester group (-COOCH₃) at position 1 and the ether linkage (-OCH₂COOCH₃) at position 4.

The ether group is a strong activating group and an ortho, para-director, while the ester group is a deactivating group and a meta-director. Since the para position relative to the ether is occupied by the ester, incoming electrophiles are directed to the positions ortho to the strongly activating ether group, which are positions 3 and 5.

Therefore, treatment of this compound with a halogenating agent like N-Bromosuccinimide (NBS) or molecular iodine (I₂) in the presence of an appropriate catalyst or acid would be expected to yield the 3-halo or 3,5-dihalo derivatives. For instance, bromination would likely produce Methyl 3-bromo-4-(2-methoxy-2-oxoethoxy)benzoate.

Once halogenated, this derivative becomes a suitable substrate for Suzuki, Heck, and Sonogashira coupling reactions.

Suzuki Coupling: The halogenated derivative can be coupled with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). This reaction would form a new carbon-carbon bond at the site of halogenation, leading to the synthesis of biaryl compounds.

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgmdpi.com This would result in the formation of a substituted alkene, with the aryl group from the benzoate derivative adding across the double bond.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.orgorganic-chemistry.org This method is effective for creating aryl-alkyne structures.

Table 2: Overview of Metal-Catalyzed Coupling Reactions with a Hypothetical Halo-Derivative

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl Compound |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne |

Redox Chemistry and Electrochemical Reactivity

The redox chemistry of this compound is primarily associated with the electrochemical reduction of the aromatic ester moiety. The electron-withdrawing nature of the ester group makes the benzene ring susceptible to reduction at negative potentials.

Studies on similar compounds, such as methyl benzoate, have shown that the electrochemical reduction in aprotic media leads to the formation of a relatively stable radical anion. This process typically occurs via a one-electron transfer. At more negative potentials, a second electron transfer can occur to form a dianion.

For this compound, the reduction process is expected to be similar. The initial reduction would likely occur on the aromatic ring system, influenced by the methyl benzoate group. The ether-linked acetate group is generally not considered electrochemically active under these reductive conditions.

The precise reduction potential would be influenced by the solvent, the supporting electrolyte, and the electrode material used in the electrochemical cell. Cyclic voltammetry is a common technique used to study such redox processes, allowing for the determination of formal potentials and the stability of the generated radical species. The presence of the electron-donating ether group at the para-position may slightly shift the reduction potential compared to unsubstituted methyl benzoate.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution and, increasingly, in the solid state. It provides granular information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

One-dimensional (1D) NMR spectroscopy, particularly ¹H (proton) and ¹³C (carbon-13) NMR, offers a fundamental yet powerful glimpse into molecular architecture.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate would exhibit distinct signals for each unique proton environment. The aromatic protons on the benzene (B151609) ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons of the methylene (B1212753) group (-O-CH₂-C=O) would likely present as a singlet, as would the protons of the two non-equivalent methyl ester groups (-COOCH₃).

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, this would include signals for the two distinct carbonyl carbons of the ester groups, the carbons of the benzene ring (with symmetry leading to fewer than six signals), the methylene carbon, and the two methyl carbons. The chemical shifts of these signals are indicative of their electronic environments.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -COOCH₃) | ~8.00 | Doublet |

| Aromatic (ortho to -OCH₂) | ~6.95 | Doublet |

| Methylene (-OCH₂-) | ~4.70 | Singlet |

| Methyl Ester (-COOCH₃, benzoate) | ~3.90 | Singlet |

| Methyl Ester (-COOCH₃, acetate) | ~3.80 | Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (benzoate) | ~166.0 |

| Carbonyl (acetate) | ~169.0 |

| Aromatic (C-O) | ~162.0 |

| Aromatic (C-H, ortho to -OCH₂) | ~114.5 |

| Aromatic (C-COOCH₃) | ~123.0 |

| Aromatic (C-H, ortho to -COOCH₃) | ~131.5 |

| Methylene (-OCH₂-) | ~65.0 |

| Methyl (benzoate) | ~52.0 |

| Methyl (acetate) | ~52.5 |

Two-dimensional (2D) NMR experiments provide a deeper level of structural detail by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a COSY spectrum would show correlations between the adjacent aromatic protons, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC reveals direct one-bond correlations between protons and the carbon atoms to which they are attached. This technique would definitively link the proton signals of the aromatic rings, the methylene group, and the methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping out the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. For instance, the protons of the benzoate (B1203000) methyl group would show a correlation to the benzoate carbonyl carbon. Similarly, the methylene protons would show correlations to the adjacent carbonyl carbon and the aromatic carbon attached to the ether oxygen.

While solution-state NMR is more common, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, revealing details about polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution. For this compound, ssNMR could be used to study different crystalline forms if they exist.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₁H₁₂O₅), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 225.0707 |

| [M+Na]⁺ | 247.0526 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. The fragmentation pathways can offer profound mechanistic insights into the molecule's stability and chemical bonds.

For this compound, common fragmentation pathways would likely involve the loss of the methoxy (B1213986) groups, the cleavage of the ester linkages, and fragmentation of the ether side chain. Analyzing these fragments would allow for a confident reconstruction of the molecule's structure.

Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 225.0707 | 193.0445 | CH₃OH (Methanol) |

| 225.0707 | 165.0543 | C₂H₄O₂ (Methyl acetate) |

| 225.0707 | 151.0386 | C₃H₆O₂ (Methoxyacetyl group) |

| 151.0386 | 123.0437 | CO (Carbon monoxide) |

Hyphenated Techniques (GC-MS, LC-MS) for Purity and Reaction Monitoring

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools for the analysis of "this compound".

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the compound if it is sufficiently volatile and thermally stable. In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. For "this compound", key fragments would likely correspond to the loss of methoxy groups, the cleavage of the ester linkages, and the fragmentation of the benzene ring. This technique is highly effective for identifying trace impurities and by-products from the synthesis, thus providing a clear picture of the sample's purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative and often more versatile technique, as it does not require the analyte to be volatile. In LC-MS, the compound is separated using high-performance liquid chromatography and the eluent is introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are commonly used to generate intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the accurate determination of the molecular weight. LC-MS is invaluable for monitoring the progress of reactions in real-time. By taking small aliquots from the reaction mixture, researchers can track the consumption of reactants and the formation of the desired product, "this compound", as well as any intermediates or side products. This allows for precise optimization of reaction conditions such as temperature, time, and catalyst loading.

| Technique | Application | Expected Key Observations for this compound |

| GC-MS | Purity assessment, identification of volatile impurities | Molecular ion peak (if stable), characteristic fragmentation pattern showing loss of -OCH₃, -COOCH₃, and cleavage of the ether-ester side chain. |

| LC-MS | Reaction monitoring, purity analysis for non-volatile samples | Intact molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺), detection of starting materials, intermediates, and final product in reaction mixtures. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of "this compound" is expected to show several distinct absorption bands. The most prominent of these would be the strong C=O stretching vibrations from the two ester groups, typically appearing in the region of 1700-1750 cm⁻¹. The presence of two different ester environments might lead to two distinct peaks or a broadened peak in this region. Other key absorptions include C-O stretching vibrations from the ester and ether linkages between 1000-1300 cm⁻¹, aromatic C=C stretching bands around 1450-1600 cm⁻¹, and C-H stretching vibrations from the aromatic ring and methyl groups just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O stretches are also visible in Raman spectra, aromatic ring vibrations are often more intense and well-defined, making Raman an excellent tool for analyzing the benzene ring substitution pattern. The symmetric breathing mode of the p-disubstituted benzene ring would be a characteristic feature.

Together, IR and Raman spectroscopy allow for a confident identification of all the key functional groups within the molecule, confirming its successful synthesis and structural integrity.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Ester C=O | Stretching | 1720-1750 (strong) | Moderate |

| Aromatic C=C | Stretching | 1450-1600 (variable) | Strong |

| C-O (Ester & Ether) | Stretching | 1000-1300 (strong) | Moderate to weak |

| Aromatic C-H | Stretching | 3000-3100 (variable) | Strong |

| Aliphatic C-H | Stretching | 2850-3000 (variable) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly sensitive to the presence of conjugated systems, such as the aromatic ring in "this compound". The benzene ring and the carbonyl group of the benzoate ester form a conjugated system that gives rise to characteristic absorption bands in the UV region. Typically, substituted benzoates exhibit strong absorptions corresponding to π → π* transitions. The position of the maximum absorption wavelength (λmax) can be influenced by the nature and position of the substituents on the aromatic ring. The presence of the electron-donating ether oxygen and the electron-withdrawing ester group will affect the energy of the electronic transitions. UV-Vis spectroscopy can be used to confirm the presence of the aromatic chromophore and can also be employed for quantitative analysis using the Beer-Lambert law, making it a useful tool in conjunction with HPLC for concentration determination.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of "this compound", researchers can obtain detailed information about bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecule's connectivity and conformation in the solid state.

Crystallographic Data for Analogue: Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.180(3) |

| b (Å) | 13.813(4) |

| c (Å) | 7.842(2) |

| β (°) | 93.917(4) |

| Volume (ų) | 1316.2(6) |

| Z | 4 |

Chromatographic Method Development for Purification and Quantitative Analysis

Chromatographic techniques are essential for both the purification of "this compound" from reaction mixtures and its precise quantification.

HPLC is the premier technique for the separation, purification, and quantitative analysis of non-volatile compounds like "this compound". A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Method Optimization involves the systematic variation of several parameters to achieve optimal separation (resolution) in the shortest possible time.

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice due to its versatility and hydrophobicity, which allows for good retention of moderately polar compounds.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. The ratio is adjusted to control the retention time of the analyte. A higher proportion of the organic solvent will decrease the retention time. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate components with a wide range of polarities.

Detector: A UV detector is ideal, set to the λmax of the compound (determined by UV-Vis spectroscopy) to ensure maximum sensitivity.

Flow Rate and Temperature: These are adjusted to fine-tune the separation efficiency and analysis time.

A validated HPLC method can be used to determine the purity of a sample with high accuracy and precision by measuring the area of the analyte peak relative to the total peak area.

While the target compound itself may have limited volatility, GC is an excellent method for detecting and quantifying more volatile impurities that may be present in a sample. These could include residual solvents from the synthesis (e.g., acetone (B3395972), ethyl acetate) or volatile starting materials and by-products.

For this analysis, a capillary column with a non-polar or medium-polarity stationary phase is typically used. The sample is injected into a heated inlet, and the temperature of the column oven is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. The presence and quantity of volatile impurities can be determined by comparing the retention times and peak areas to those of known standards. This analysis is a critical component of quality control, ensuring the final product is free from unwanted volatile residues.

Computational Chemistry and Theoretical Studies of Methyl 4 2 Methoxy 2 Oxoethoxy Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the molecule. For a molecule like Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, these calculations can reveal details about charge distribution, molecular orbital energies, and dipole moment, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the geometric and electronic properties of a wide range of molecules, including benzoate (B1203000) ester derivatives. mdpi.comresearchgate.net For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G**, can be employed to optimize the molecular geometry and predict various properties. mdpi.com

These calculations provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. Global reactivity descriptors, including ionization potential, electron affinity, and electronegativity, can also be derived from these orbital energies.

Table 1: Representative Calculated Electronic Properties using DFT

| Property | Representative Value | Description |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. |

Note: The values presented are illustrative and representative of what would be expected for a molecule of this type based on DFT calculations of similar aromatic esters.

Ab Initio Methods for High-Level Calculations

Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide higher accuracy for electronic properties. rsc.orgrsc.org

For this compound, ab initio calculations can be used to obtain highly accurate interaction energies, particularly for studying non-covalent interactions. rsc.org For instance, MP2 calculations with large, augmented basis sets (e.g., aug-cc-pVTZ) are effective for describing dispersion forces, which are important in this molecule due to the presence of aromatic rings and ether linkages. rsc.org These high-level calculations can serve as benchmarks for more cost-effective DFT methods and are crucial for obtaining precise values for properties like electron correlation energies, which influence the molecule's stability and reactivity. rsc.org

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethoxybenzoate side chain in this compound gives rise to multiple possible conformations. Conformational analysis is essential for identifying the most stable (lowest energy) arrangements of the atoms and understanding the energy barriers between them. This is typically done by systematically rotating the molecule around its flexible single bonds (dihedral angles) and calculating the energy at each step. mdpi.com

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, this could involve studying its synthesis, such as the esterification of a corresponding carboxylic acid or the Williamson ether synthesis, or its hydrolysis. uomustansiriyah.edu.iqyoutube.comyoutube.com

By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. Computational methods can locate and characterize the geometry of transition states. For example, in the acid-catalyzed esterification to form a benzoate ester, the mechanism involves the protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent proton transfers and water elimination. pbworks.com Theoretical calculations can model each of these steps, providing activation energies and insights into the catalytic role of the acid. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical methods can predict spectroscopic data with considerable accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. github.io The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach. github.io Calculations are typically performed on the optimized geometry of the molecule. For flexible molecules like this compound, it is often necessary to calculate the spectra for several low-energy conformers and then compute a Boltzmann-weighted average to obtain a final predicted spectrum that can be compared with experimental results. github.io

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities. dtic.mil These calculations involve determining the second derivatives of the energy with respect to the atomic positions. The resulting calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. researchgate.net For an aromatic ester, strong characteristic peaks for the C=O stretch and the C-O stretches can be predicted. spectroscopyonline.comlibretexts.org

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Benzoate Ester Moiety

| Parameter | Predicted Value | Typical Experimental Value |

|---|---|---|

| ¹H NMR (aromatic) | 7.2 - 8.1 ppm | 7.1 - 8.0 ppm |

| ¹H NMR (OCH₃) | 3.8 - 3.9 ppm | 3.7 - 3.9 ppm |

| ¹³C NMR (C=O) | 165 - 168 ppm | 166 - 169 ppm |

| IR Freq. (C=O stretch) | 1720 - 1740 cm⁻¹ | 1715 - 1730 cm⁻¹ |

| IR Freq. (C-O stretch) | 1270 - 1290 cm⁻¹ | 1250 - 1310 cm⁻¹ |

Note: Predicted values are illustrative and based on typical results from DFT calculations for similar structures like methyl benzoate. Experimental values are general ranges for aromatic esters. spectroscopyonline.comwisc.educhegg.com

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more detailed picture of a molecule's behavior in a specific solvent environment. core.ac.uk MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules over time. researchgate.netmdpi.com

These simulations are valuable for studying how the solvent influences the conformational preferences of the molecule. nih.gov For example, polar solvents may stabilize more polar conformers. MD can also be used to study the dynamics of the molecule, such as the rates of conformational changes and its translational and rotational diffusion. core.ac.uk By analyzing the trajectories from an MD simulation, properties like the radial distribution function can be calculated, which gives insight into the structuring of solvent molecules around the solute. researchgate.net This information is crucial for understanding solvation dynamics and how the solvent environment might affect the molecule's reactivity and spectroscopic properties. mdpi.com

Chemoinformatics and Structure-Property Relationship Research (excluding direct biological activity)

Chemoinformatics provides a powerful lens through which the physicochemical properties and structural characteristics of this compound can be analyzed and predicted. By leveraging computational tools, a quantitative structure-property relationship (QSPR) can be established, offering insights into the compound's behavior in various chemical environments, independent of its biological activity.

The molecular structure of this compound, with its aromatic ring, ester functionalities, and ether linkage, gives rise to a specific set of physicochemical properties. These descriptors are fundamental in predicting its solubility, lipophilicity, and potential interactions with other molecules. For instance, the presence of multiple oxygen atoms suggests the potential for hydrogen bonding, which can influence its solubility in polar solvents. Conversely, the benzene (B151609) ring and methyl groups contribute to its lipophilic character.

A key aspect of chemoinformatic analysis is the calculation of molecular descriptors. These descriptors quantify various aspects of a molecule's structure and are used to build predictive models for its properties. For this compound, these descriptors can be calculated using various software packages, providing a comprehensive profile of the molecule.

Calculated Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H14O5 |

| Molecular Weight | 238.24 g/mol |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 6 |

| Exact Mass | 238.084124 g/mol |

| Monoisotopic Mass | 238.084124 g/mol |

| Topological Polar Surface Area | 64.6 Ų |

| Heavy Atom Count | 17 |

| Formal Charge | 0 |

These calculated properties form the basis of structure-property relationship studies. For example, the octanol-water partition coefficient (LogP) is a critical parameter in understanding the compound's distribution between aqueous and lipid phases. A positive XLogP3 value of 1.6 suggests a moderate degree of lipophilicity. The topological polar surface area (TPSA) is another important descriptor that correlates with a molecule's transport properties. A TPSA of 64.6 Ų indicates a moderately polar molecule.

By analyzing these and other descriptors, researchers can build QSPR models to predict various properties without the need for extensive experimental work. These models can correlate structural features with properties such as boiling point, melting point, and solubility, providing valuable information for chemical engineering and material science applications.

In Silico Screening for Virtual Analog Design

In silico screening and virtual analog design represent a modern approach in computational chemistry to explore chemical space and identify novel molecules with desired properties. For this compound, these techniques can be employed to design analogs with tailored physicochemical characteristics, moving beyond its direct biological applications.

The process of virtual analog design begins with the core scaffold of this compound. Computational tools are then used to systematically modify its structure by adding, removing, or substituting various functional groups. The goal is to create a virtual library of analogs that can be screened for specific properties.

For instance, if the objective is to design analogs with increased water solubility, modifications could include the introduction of hydroxyl or amino groups. Conversely, to enhance lipophilicity, alkyl chains or halogen atoms could be incorporated. The power of in silico screening lies in its ability to rapidly evaluate thousands of these virtual compounds without the need for their physical synthesis.

The screening process typically involves the use of predictive models, such as the QSPR models discussed in the previous section. These models can quickly estimate the properties of the designed analogs, allowing for the filtering and prioritization of candidates with the desired profile.

Hypothetical Virtual Analog Design Based on this compound

| Modification | Rationale | Predicted Property Change |

|---|---|---|

| Addition of a hydroxyl group to the benzene ring | Increase polarity and hydrogen bonding potential | Increased water solubility, decreased LogP |

| Replacement of the methoxy (B1213986) group with an ethoxy group | Increase lipophilicity and molecular weight | Increased LogP, potential change in steric hindrance |

| Introduction of a fluorine atom on the benzene ring | Modulate electronic properties and lipophilicity | Increased lipophilicity, potential alteration of chemical reactivity |

This virtual screening approach allows for a focused and cost-effective exploration of the chemical space around this compound. By identifying promising virtual candidates, subsequent synthetic efforts can be directed towards the most promising molecules, accelerating the discovery of new compounds with optimized properties for various applications.

Synthesis and Exploration of Derivatives and Analogs of Methyl 4 2 Methoxy 2 Oxoethoxy Benzoate

Structural Modification at the Ester Moiety

The two ester groups in Methyl 4-(2-methoxy-2-oxoethoxy)benzoate are primary sites for chemical derivatization. Modifications at these positions can influence the compound's polarity, steric bulk, and hydrogen bonding capabilities.

One of the fundamental modifications involves altering the alkyl groups of the two ester functions. This is typically achieved by starting the synthesis with different alkyl haloacetates or by transesterification of the final compound. For instance, the synthesis of related structures has been demonstrated by reacting a substituted methyl 4-hydroxybenzoate (B8730719) with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone (B3395972). This Williamson ether synthesis variant leads to the formation of an ethyl ester in the side chain, resulting in compounds like methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate researchgate.net and methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate. researchgate.netresearchhub.com

The general synthetic approach allows for the introduction of a wide variety of alkyl groups, including longer chains (propyl, butyl, etc.) or branched isomers (isopropyl, tert-butyl), by selecting the appropriate alkyl bromoacetate reagent.

Table 1: Examples of Alkyl Ester Chain Variation

| Starting Material | Reagent | Product |

|---|---|---|

| Methyl 4-hydroxy-3-methoxybenzoate | Ethyl bromoacetate | Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate researchgate.net |

The ester functionalities can be converted into other carboxylic acid derivatives, such as amides and hydrazides, which significantly alters the molecule's chemical properties, particularly its hydrogen-bonding capacity.

Hydrazides: The synthesis of hydrazides is generally straightforward. It involves the reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often under reflux in a solvent like methanol (B129727) or ethanol. nih.govnih.govchemmethod.com This nucleophilic acyl substitution reaction readily converts one or both ester groups into hydrazide moieties. For example, reacting a compound like this compound with hydrazine hydrate would be expected to first attack the more accessible benzoate (B1203000) ester, and with excess hydrazine, could potentially form the dihydrazide, 4-(2-hydrazino-2-oxoethoxy)benzohydrazide. researchgate.net These hydrazides can then serve as intermediates for synthesizing more complex structures like hydrazones. nih.govresearchgate.net

Amides: The conversion of esters to amides (amidation) typically requires more forcing conditions than hydrazide formation. The reaction involves treating the ester with a primary or secondary amine. This process can be slow and may require heating or catalysis. Various methods have been developed for the synthesis of N-substituted amides from esters or other precursors, highlighting the broad interest in this functional group transformation. researchgate.netorganic-chemistry.orgresearchgate.net For the target molecule, direct amidation with an amine (RNH₂) could yield the corresponding N-substituted amide derivative. Copper-based catalysts have been shown to be effective in promoting such transformations. researchgate.net

Modifications of the Aromatic Ring

Altering the substitution pattern of the central benzene (B151609) ring is a key strategy for modulating the electronic and steric properties of the molecule.

Substituents can be introduced onto the aromatic ring either by using a pre-substituted starting material (e.g., a substituted methyl 4-hydroxybenzoate) or by direct electrophilic aromatic substitution on the this compound scaffold or its precursors.